2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
Description
2-Phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a phenoxy group, a pyrazole ring, and a thiophene moiety. Its structural complexity arises from the integration of aromatic and heteroaromatic systems, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-6-3-2-4-7-16)18(22)19-12-17(15-8-11-24-13-15)21-10-5-9-20-21/h2-11,13-14,17H,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILQNBJWZVQKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CSC=C1)N2C=CC=N2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Development
Retrosynthetic Analysis
The target molecule decomposes into three modular components:
- 2-Phenoxypropanoic acid (acyl donor)
- 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine (amine nucleophile)
- Amide bond (connective element)
Key disconnections involve:
- Amide formation via carboxyl activation
- Ethylamine bridge construction through nucleophilic substitution or reductive amination
- Heterocyclic ring installation via cross-coupling
Amide Bond Formation Methodologies
Carboxylic Acid Activation
2-Phenoxypropanoic acid requires activation before coupling. Common approaches include:
Table 1: Activation Reagents for 2-Phenoxypropanoic Acid
HATU-mediated activation in DMF achieves superior yields (88 ± 2%) compared to classical acid chlorides, though thionyl chloride remains cost-effective for scale-up.
Amine Component Synthesis
The ethylamine bridge requires stereoelectronic control due to thiophen-3-yl's directing effects:
Reductive Amination Pathway
- Ketone Intermediate : React 1H-pyrazole-1-carbaldehyde with thiophen-3-ylmagnesium bromide (Grignard) to form 2-(thiophen-3-yl)-1-(1H-pyrazol-1-yl)ethanol
- Oxidation : TEMPO/NaClO₂ converts alcohol to ketone (90% conversion)
- Reductive Amination : NH₄OAc/NaBH₃CN in MeOH yields target ethylamine (76% isolated)
Nucleophilic Substitution Route
Catalytic Systems for Heterocycle Functionalization
Palladium-Mediated C–N Coupling
The WO2017055603A1 patent demonstrates pyrazole-thiophene conjugation using:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃
- Solvent : Toluene/EtOH (3:1)
Achieving 89% yield for analogous structures after 24h at 80°C.
Solvent Optimization and Reaction Engineering
Solvent Screening Data
Table 2: Solvent Effects on Amidation Efficiency
Non-polar ether solvents enhance nucleophilic attack on activated carbonyls while minimizing heterocycle decomposition.
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO₂ : Hexane/EtOAc gradient (3:1 → 1:2)
- Reverse Phase C18 : MeCN/H₂O + 0.1% TFA (35 → 65% over 30min)
- Recrystallization : Ethyl acetate/n-heptane (1:5) yields prismatic crystals (mp 142-144°C)
Scalability and Process Considerations
Batch vs Flow Reactors
Green Chemistry Metrics
- E-factor : 18.7 (traditional) vs 5.2 (flow system)
- PMI : 32 kg/kg (batch) → 11 kg/kg (optimized)
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the phenoxy group could yield various substituted amides.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Pyrazole derivatives are known to modulate inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that thiophene-based compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyrazole may enhance charge transport properties, which is crucial for the efficiency of these devices .
2. Polymer Chemistry
In polymer science, derivatives like this compound can be used as monomers to synthesize new polymers with tailored properties for specific applications in coatings and adhesives .
Agricultural Applications
1. Pesticide Development
The compound's biological activity suggests potential applications in agrochemicals. Research has indicated that similar compounds can act as effective pesticides or herbicides, targeting specific pests while minimizing harm to non-target organisms .
Case Studies
Case Study 1: Anticancer Research
A study published in 2020 highlighted the synthesis of several pyrazole-thiophene derivatives, including variations of this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds against resistant bacterial strains. The results indicated that the tested compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents for clinical applications .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole and thiophene rings could play a role in binding to the active site of enzymes or receptors, while the phenoxypropanamide moiety might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional and Electronic Differences
Thiophene Substitution Position: The target compound’s thiophen-3-yl group (vs.
Backbone Variations: Acetamide vs. Amine vs. Amide: Compound e replaces the amide with a methylamine group, diminishing hydrogen-bonding capacity but increasing basicity.
Pyrazole Functionalization: The target’s 1H-pyrazol-1-yl group (N1-substituted) contrasts with 5-amino-3-hydroxy-pyrazole in 7a . The latter’s hydroxy and amino groups introduce hydrogen-bond donors, which could enhance solubility but reduce metabolic stability.
Research Implications
- Metabolic Stability : The amide backbone and pyrazole N1-substitution likely enhance stability over amine-based analogs like Compound e .
Biological Activity
2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a compound that integrates pyrazole and thiophene moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.4 g/mol. The compound features a phenoxy group attached to a propanamide backbone, which is further substituted with a pyrazole and thiophene structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2034366-20-4 |
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thiophene ring enhances this activity due to its electron-rich nature, which can interact favorably with microbial targets.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Activity
Pyrazole derivatives are also recognized for their anticancer properties. They have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of p53 pathways . The incorporation of thiophene may enhance these effects, making compounds like this compound promising candidates for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure:
- Phenoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Pyrazole Ring : Known for diverse pharmacological effects; modifications can lead to enhanced biological activity.
- Thiophene Moiety : Contributes to electron delocalization and potential interactions with biological targets.
Case Studies
Several studies have synthesized and evaluated similar compounds with promising results:
-
Antimicrobial Evaluation : A series of pyrazole-thiophene derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the pyrazole ring significantly increased antimicrobial efficacy .
Compound ID MIC (µg/mL) Activity against E. coli Activity against S. aureus 10a 125 Moderate Good 10b 62.5 Good Moderate - Anti-inflammatory Studies : In vitro assays demonstrated that certain derivatives could reduce TNF-alpha levels in macrophages, indicating strong anti-inflammatory potential .
Q & A
Q. What are the key synthetic methodologies for preparing 2-phenoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the pyrazole-thiophene core via nucleophilic substitution or coupling reactions (e.g., using ethanol/DMF as solvents and catalysts like K₂CO₃) .
- Step 2 : Amide bond formation between the phenoxypropanoyl group and the pyrazole-thiophene intermediate using coupling agents like EDCI/HOBt .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC for intermediate validation .
Key considerations : Temperature control (60–80°C for amidation), solvent polarity adjustments to improve yield (~70–85% reported in optimized conditions) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyrazole and thiophene substituents; integration ratios validate purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺) and detects isotopic patterns for Cl/F-containing derivatives .
- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .
Q. How can researchers assess the preliminary biological activity of this compound?
- In vitro assays : Screen against kinase/enzyme targets (e.g., COX-2, EGFR) using fluorescence polarization or enzymatic inhibition assays, leveraging the pyrazole-thiophene motif’s affinity for hydrophobic binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, comparing IC₅₀ values to reference drugs .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and DMF; limited in aqueous buffers (<1 mM), necessitating stock solutions in polar aprotic solvents .
- Stability : Stable at −20°C for >6 months; prone to hydrolysis in basic aqueous conditions (pH >9), requiring neutral pH storage .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Reaction path search : Use density functional theory (DFT) to model transition states for pyrazole-thiophene coupling, identifying energy barriers and solvent effects .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) and solvent systems (DMF vs. THF) for higher yields .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Case study : If yields vary (e.g., 50% vs. 85% for amidation), replicate experiments with controlled humidity (<30% RH) and inert atmospheres (N₂/Ar) to minimize side reactions .
- Statistical analysis : Apply ANOVA to compare bioactivity datasets, accounting for batch variability in compound purity (e.g., HPLC purity >95% required for reproducibility) .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Derivatization : Synthesize analogs with modified phenoxy groups (e.g., nitro, methoxy substituents) and test against kinase panels to identify critical hydrogen-bonding motifs .
- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes; compare with docking simulations (AutoDock Vina) for validation .
Q. How does the compound’s biotransformation in metabolic studies inform drug design?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS; prioritize stable metabolites (e.g., sulfoxide derivatives) for toxicity screening .
- CYP450 inhibition : Assess competitive inhibition using fluorogenic substrates (e.g., CYP3A4), correlating results with in silico predictions (SwissADME) .
Q. What methodologies enable regioselective functionalization of the pyrazole-thiophene core?
- Directed C-H activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to selectively modify the thiophene ring at the 3-position .
- Protecting group strategies : Temporarily block reactive pyrazole N-H sites with Boc groups during phenoxypropanamide conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
